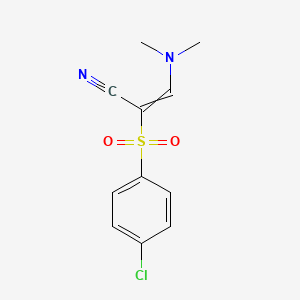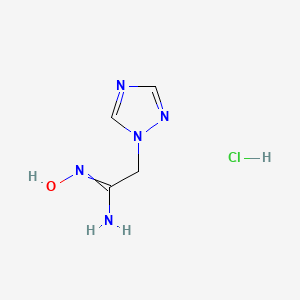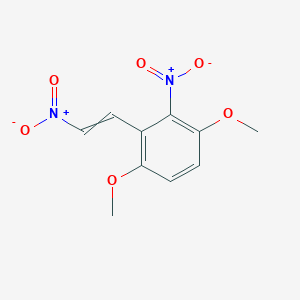![molecular formula C14H16N4O2 B11726367 2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)
2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide is an organic compound with a complex structure that includes cyano, dimethylamino, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide typically involves a multi-step process. One common method includes the reaction of 2-cyano-3-(dimethylamino)acrylonitrile with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(4-dimethylaminophenyl)acrylic acid: Similar structure but with an acrylic acid group instead of the hydrazide group.
2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO): A triterpenoid compound with similar cyano and dimethylamino groups.
2-cyano-3-(4-diphenylamino)phenylprop-2-enoic acid: Similar structure with a diphenylamino group.
Uniqueness
2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methylideneamino]prop-2-enamide |
InChI |
InChI=1S/C14H16N4O2/c1-18(2)10-12(8-15)14(19)17-16-9-11-4-6-13(20-3)7-5-11/h4-7,9-10H,1-3H3,(H,17,19) |
InChI Key |
OBLJGKKVSUIYMR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11726297.png)

![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)
![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)

![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)

![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)


